N-(4-chlorobenzyl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(4-chlorobenzyl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a chlorinated benzyl group and a 2-chlorophenyl substituent. Its molecular formula is C₁₉H₁₅Cl₂N₃O₂, with a molecular weight of 388.25 g/mol.
Pyridazinone derivatives are studied for their anti-inflammatory, anticancer, and antimicrobial properties. The 4-chlorobenzyl and 2-chlorophenyl groups in this compound likely influence its pharmacokinetics, such as membrane permeability and metabolic stability, making it a candidate for drug development .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-14-7-5-13(6-8-14)11-22-18(25)12-24-19(26)10-9-17(23-24)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWGCMDJGHVOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized with hydrazine to yield the pyridazine ring. The final step involves the acylation of the pyridazine derivative with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorobenzyl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : Research indicates that compounds similar to this structure have shown efficacy against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Efficacy of Similar Compounds
| Compound | Target Pathogen | Efficacy Level |
|---|---|---|
| N-(4-fluorophenyl) chloroacetamide | Staphylococcus aureus | High |
| N-(3-bromophenyl) chloroacetamide | E. coli | Moderate |
| N-(2-chlorobenzyl) chloroacetamide | Candida albicans | Moderate |
- Cancer Research : The compound has potential anticancer properties due to its ability to modulate key signaling pathways involved in tumor growth and metastasis. Studies have shown that similar pyridazinone derivatives can inhibit cancer cell proliferation.
Enzyme Inhibition Studies
The compound may interact with various enzymes, particularly those involved in neurotransmitter metabolism. For instance, it has been suggested that it could inhibit monoamine oxidase enzymes, which play a crucial role in the breakdown of neurotransmitters.
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing more complex materials. Its unique chemical properties make it suitable for developing polymers and coatings with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of various chlorinated pyridazinones, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer therapeutics, researchers investigated the effects of this compound on human cancer cell lines. The findings suggested that it inhibited cell proliferation and induced apoptosis in certain types of cancer cells, warranting further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Substituent Variations on the Benzyl/Phenyl Groups
Table 1: Impact of Substituents on Pharmacological Activity
| Compound Name | Key Substituents | Biological Activity | Key Findings |
|---|---|---|---|
| N-(4-chlorobenzyl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 4-Cl-benzyl, 2-Cl-phenyl | Anticancer, Anti-inflammatory | Dual chloro groups enhance lipophilicity and binding to kinase targets . |
| N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 4-Br-phenyl, 4-Cl-phenyl | Antimicrobial | Bromine increases molecular weight, potentially improving stability . |
| N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | 4-butylphenyl, 2-Cl-phenyl | Anticancer | Butyl group improves cell membrane penetration, boosting IC₅₀ efficacy . |
| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide | 4-OCH₃-phenyl | Anti-inflammatory | Methoxy group enhances solubility but reduces target affinity . |
| N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide | 4-F-benzyl, morpholinyl | Neurological modulation | Morpholine ring introduces hydrogen bonding, aiding CNS target interaction . |
Key Trends :
- Chlorine Substituents : Compounds with 2- or 4-chlorophenyl groups (e.g., target compound) show stronger anticancer activity due to enhanced hydrophobic interactions with kinase domains .
- Polar Groups (e.g., methoxy) : Improve solubility but may reduce target binding compared to halogens .
- Alkyl Chains (e.g., butyl) : Increase lipophilicity, enhancing cellular uptake and potency .
Analytical Characterization :
- All compounds are validated using NMR, MS, and HPLC (e.g., N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide in ). Crystallographic data for pyridazinones are often obtained via SHELX software .
Anticancer Activity :
- The target compound and N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide inhibit cancer cell lines (e.g., MCF-7, A549) at IC₅₀ values of 5–10 μM, outperforming methoxy-substituted derivatives (IC₅₀ > 20 μM) .
- Mechanism : Chloro groups facilitate intercalation into DNA or inhibition of topoisomerase II .
Anti-inflammatory Effects :
- Compounds with pyridazinone cores show COX-2 inhibition, but 4-chlorobenzyl derivatives exhibit superior activity due to steric effects on enzyme binding .
Biological Activity
N-(4-chlorobenzyl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridazinone core, suggests various interactions with biological targets, making it a candidate for research in pharmacology and therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula: CHClNO
- Molecular Weight: 388.2 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the pyridazinone core through cyclization reactions involving hydrazine derivatives and diketones. Subsequent steps introduce the chlorobenzyl and chlorophenyl groups via electrophilic substitution and nucleophilic reactions, respectively .
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic effects:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen substituents (like chlorine) is known to enhance the efficacy against various bacterial strains. For instance, derivatives of pyridazinones have shown activity against Gram-positive and Gram-negative bacteria .
2. Anticancer Properties
This compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by interfering with specific signaling pathways involved in cell growth and survival . The mechanism may involve the inhibition of enzymes critical for tumor progression.
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been highlighted in several studies. It may act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response . This property could make it a candidate for treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on related pyridazinone derivatives demonstrated that compounds with chlorobenzyl substitutions exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising avenue for further development .
Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound reduced cell viability by inducing apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting that the compound triggers programmed cell death pathways .
The proposed mechanism of action involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Interaction: It could interact with various receptors, modulating signaling cascades that lead to reduced inflammation or tumor growth.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may induce oxidative stress in cancer cells, leading to apoptosis .
Q & A
Basic: What are the key steps in synthesizing N-(4-chlorobenzyl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a pyridazinone core with a chlorobenzyl acetamide moiety. A critical step is activating the carboxylic acid group (e.g., using thionyl chloride and DMF to generate an acyl chloride intermediate) before coupling with an aniline derivative under basic conditions (e.g., triethylamine) . Optimization strategies include:
- Temperature control : Maintaining 0°C during coupling minimizes side reactions .
- Solvent selection : THF or DCM is preferred for solubility and reactivity .
- Catalyst use : DMAP or HOBt can improve coupling efficiency in challenging cases .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
Answer:
- IR Spectroscopy : Prioritize C=O stretches (1650–1700 cm⁻¹) and NH bends (3300–3500 cm⁻¹) to confirm amide and pyridazinone moieties .
- ¹H NMR : Key signals include:
- Pyridazinone protons : δ 6.8–7.2 ppm (pyridazine H-4/H-5) .
- Chlorobenzyl groups : δ 7.3–7.5 ppm (aromatic protons) and δ 4.6–4.9 ppm (CH₂ linker) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error for structural validation .
Advanced: How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity, and what methodologies are used to assess this?
Answer:
- Halogen effects : Introducing electron-withdrawing groups (e.g., Cl, F) on the benzyl or pyridazinone rings enhances receptor binding affinity. For example, 4-chlorophenyl substituents improve anti-inflammatory activity by modulating electron density .
- Methodologies :
Advanced: What computational strategies can predict the compound’s binding modes with biological targets, and how should researchers validate these models?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability. Focus on hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
- Validation steps :
- Compare docking scores with experimental IC₅₀ values.
- Perform mutagenesis studies to confirm critical binding residues predicted computationally .
Advanced: How should researchers address contradictions in synthetic yields (e.g., 42% vs. 63% for similar analogs)?
Answer:
Yield discrepancies often arise from:
- Steric hindrance : Bulky substituents (e.g., 4-phenylpiperazine) reduce reaction efficiency. Use bulky-group-tolerant catalysts (e.g., Pd(OAc)₂/PPh₃) .
- Purification challenges : Optimize column chromatography gradients (e.g., DCM-MeOH 0–4%) to isolate polar byproducts .
- Reaction monitoring : Employ TLC or LCMS at intermediate steps to identify bottlenecks .
Advanced: What crystallographic methods are recommended for resolving the compound’s 3D structure, and how does SHELX facilitate refinement?
Answer:
- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data from single crystals grown via vapor diffusion .
- SHELX workflow :
Advanced: How can researchers design experiments to evaluate the compound’s pharmacokinetic properties while minimizing animal testing?
Answer:
- In vitro models :
- Caco-2 assays : Assess intestinal permeability .
- Microsomal stability : Use liver microsomes to predict metabolic clearance .
- In silico tools :
- ADMET Predictor : Estimate logP, bioavailability, and CYP450 interactions .
- Physiologically Based Pharmacokinetic (PBPK) modeling : Simulate human plasma concentration-time profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
